molecular formula C11H23NO5 B1355580 (S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate CAS No. 200936-87-4

(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate

Cat. No. B1355580
CAS RN: 200936-87-4
M. Wt: 249.3 g/mol
InChI Key: URQQEIOTRWJXBA-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(S)-2-((tert-Butoxycarbonyl)amino)-3-hydroxypropanoic acid hydrate” is a type of amino acid derivative. It has a molecular formula of C8H17NO6 and a molecular weight of 223.22 g/mol . This compound is a clear, nearly colorless to pale yellow liquid at room temperature .


Molecular Structure Analysis

The InChI code for a similar compound, “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate”, is 1S/C8H15NO4.H2O/c1-5(6(10)11)9-7(12)13-8(2,3)4;/h5H,1-4H3,(H,9,12)(H,10,11);1H2/t5-;/m1./s1 . This provides a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

Boc-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Physical And Chemical Properties Analysis

The compound “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate” has a molecular weight of 207.23 g/mol . It is a white to off-white solid at room temperature .

Scientific Research Applications

Peptide Synthesis

Boc-Leu-OH Hydrate: is a standard building block used in the synthesis of peptides. It is particularly utilized in Boc solid-phase peptide synthesis (SPPS) , where the Boc group serves as a temporary amino-protecting group . This method is essential for creating peptides for therapeutic use, studying protein functions, and developing new biochemical assays.

Neurological Research

In neurological research, peptides synthesized with Boc-Leu-OH Hydrate are used to study brain function and disorders. For example, D-Leucine, an isomer of L-Leucine, shows a potent anti-seizure effect and is used in the study of epilepsy .

Mechanism of Action

The use of the tert-butyloxycarbonyl (Boc) as the Nα-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Safety and Hazards

The compound “®-2-((tert-Butoxycarbonyl)amino)propanoic acid hydrate” is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315, H319, H335 .

properties

IUPAC Name

(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQQEIOTRWJXBA-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid hydrate

CAS RN

200936-87-4
Record name Boc-Leu-OH monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=200936-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-L-Leucine Hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.